molecular formula C32H46O3 B11946651 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate CAS No. 4376-40-3

2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate

Cat. No.: B11946651
CAS No.: 4376-40-3
M. Wt: 478.7 g/mol
InChI Key: AGXGBNCGGADFTM-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with octadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate typically involves the esterification of 2-(Biphenyl-4-yl)-2-oxoethanol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, followed by downstream processing to isolate and purify the product.

Types of Reactions:

    Oxidation: The biphenyl group in this compound can undergo oxidation reactions to form biphenyl ketones or carboxylic acids.

    Reduction: The oxoethyl group can be reduced to form the corresponding alcohol.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid, 4-biphenylcarboxaldehyde.

    Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl octadecanoate.

    Substitution: 4-nitrobiphenyl, 4-bromobiphenyl.

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is largely dependent on its interaction with biological membranes and enzymes. The biphenyl group can intercalate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol, which can then exert its effects on specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

    Biphenyl-4-carboxylic acid: Shares the biphenyl core but differs in functional groups.

    2-(Biphenyl-4-yl)ethanol: Similar structure but lacks the ester and oxo groups.

    Octadecyl biphenyl-4-carboxylate: Similar ester linkage but with a different alkyl chain.

Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is unique due to its combination of a biphenyl group with an oxoethyl esterified with a long-chain fatty acid. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

4376-40-3

Molecular Formula

C32H46O3

Molecular Weight

478.7 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] octadecanoate

InChI

InChI=1S/C32H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32(34)35-27-31(33)30-25-23-29(24-26-30)28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3

InChI Key

AGXGBNCGGADFTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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